

Braftide Application Notes and Protocols for Colon Cancer Cell Lines

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Compound of Interest

Compound Name: *Braftide*

Cat. No.: *B12367853*

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Introduction

Braftide is a novel allosteric peptide inhibitor that targets the dimer interface of the BRAF kinase.[1][2] Unlike traditional ATP-competitive BRAF inhibitors that target the monomeric form, **Braftide** is designed to inhibit the formation of BRAF dimers, a key mechanism in the activation of the MAPK signaling pathway, particularly in cancers with wild-type BRAF and oncogenic RAS.[2] This document provides detailed application notes and protocols for the use of **Braftide** in colon cancer cell line research, with a focus on KRAS-mutant cell lines where BRAF dimerization is a critical signaling node.

Mechanism of Action

Braftide functions as an allosteric inhibitor by binding to the dimer interface of BRAF, thereby preventing its homodimerization and heterodimerization with CRAF.[1][2] This is significant in the context of KRAS-mutant colon cancers, where hyperactivated KRAS promotes the formation of RAS-dependent BRAF dimers.[3] By inhibiting dimerization, **Braftide** disrupts the entire RAS/RAF/MEK/ERK (MAPK) signaling cascade.[2][4]

A key feature of **Braftide**'s mechanism is its dual action: it not only inhibits the kinase activity of dimeric BRAF but also induces the proteasome-mediated degradation of both BRAF and MEK. This dual mechanism of inhibition and degradation makes **Braftide** a potent inhibitor of the

MAPK pathway. For effective cell penetration, **Braftide** is often conjugated with a cell-penetrating peptide, such as the TAT peptide (TAT-**Braftide**).[2]

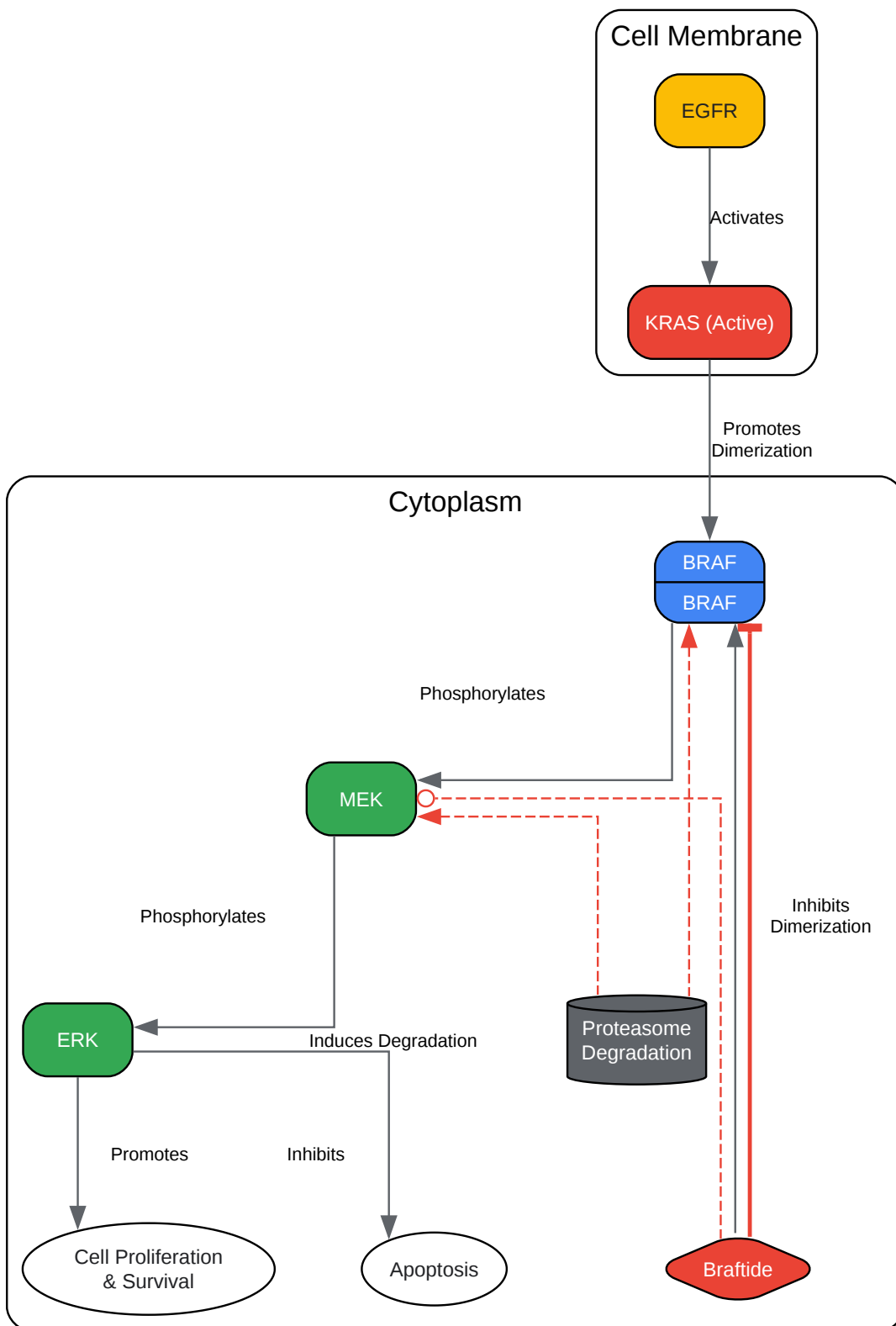
Data Presentation

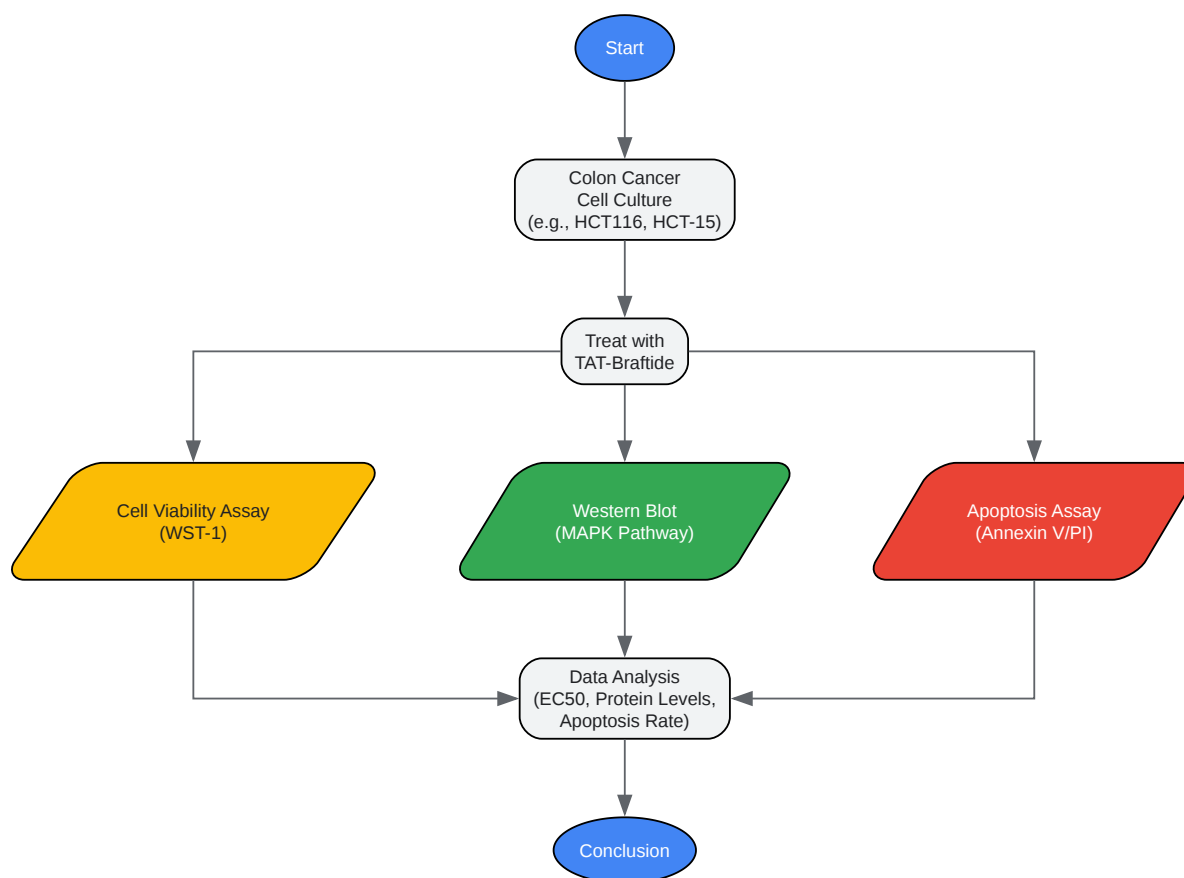
In Vitro Efficacy of TAT-Braftide in KRAS-Mutant Colon Cancer Cell Lines

| Cell Line | Genotype | Parameter | Value | Reference |
|-----------|-----------|------------------------|--------------|-----------|
| HCT116 | KRAS G13D | EC50 (Cell Viability) | 7.1 μ M | |
| HCT-15 | KRAS G13D | EC50 (Cell Viability) | 6.6 μ M | |
| HCT116 | KRAS G13D | IC50 (MAPK Inhibition) | < 10 μ M | |

Signaling Pathway

The following diagram illustrates the mechanism of action of **Braftide** in the context of the MAPK signaling pathway in KRAS-mutant colon cancer cells.





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